4-Fluoro-2,6-dimethoxybenzaldehyde
Overview
Description
4-Fluoro-2,6-dimethoxybenzaldehyde is a chemical compound with the CAS Number: 139549-11-4 . It has a molecular weight of 184.17 . The IUPAC name for this compound is this compound . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9FO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-5H,1-2H3
. This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
This compound has a melting point of 79-81°C . It is a powder that is stored at room temperature .
Scientific Research Applications
Structural Analysis and Molecular Properties
4-Fluoro-2,6-dimethoxybenzaldehyde, though not directly studied, is closely related to compounds like 2-fluoro-4-bromobenzaldehyde (FBB). Research on FBB involved X-ray diffraction and vibrational spectroscopy, providing insights into molecular structure and properties. Computational studies using density functional theory complemented experimental results, focusing on molecular dimers formed by intermolecular hydrogen bonding and exploring the effects of halogen substitutions on molecular conformations (Tursun et al., 2015).
Synthesis Methods
The synthesis of various fluorinated benzaldehydes, including those similar to this compound, has been explored. For example, methods to produce 4-fluorobenzaldehyde from 4-chlorobenzaldehyde using potassium fluoride in specific reagent systems have been developed, offering insights into potential synthesis pathways for related compounds (Yoshida & Kimura, 1988).
Biological and Medicinal Chemistry Applications
While direct applications of this compound in biological contexts are limited, related compounds have been synthesized for potential use in medicinal chemistry. For instance, fluorinated analogues of norepinephrine and phenylephrine were synthesized for exploring adrenergic properties, which might provide a framework for investigating the biological activity of similar compounds (Kirk et al., 1979); (Kirk et al., 1986).
Applications in Chemical Synthesis
Syntheses of various organic compounds using fluorobenzaldehydes have been reported, such as the production of thiazolidin-4-one derivatives and phenoxybenzaldehydes. These studies suggest possible roles for this compound in the synthesis of diverse organic compounds (El Nezhawy et al., 2009); (Wenxian et al., 2005).
Potential in Material Science and Sensor Technology
While not directly related to this compound, research on other fluorobenzaldehydes has been explored in material science and sensor technology, such as in the development of fluorescent sensors for metal ions. This suggests potential applications for similar compounds in sensor technology (Yu et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
4-fluoro-2,6-dimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGUCRFULNNZBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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